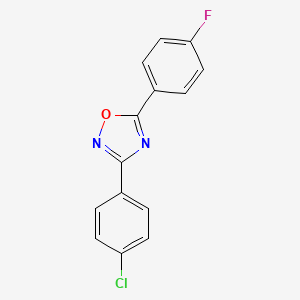![molecular formula C10H10Cl2N2O4S B5697809 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide, commonly known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a derivative of the sulfonamide family and has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase (CA) and histone deacetylase (HDAC). In
Mécanisme D'action
The mechanism of action of DASA-58 involves its ability to inhibit the activity of enzymes such as N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide is an enzyme that plays a critical role in regulating pH homeostasis in cells. Inhibition of N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide by DASA-58 leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. HDAC is an enzyme that regulates the acetylation of histones, which plays a critical role in gene expression. Inhibition of HDAC by DASA-58 leads to an increase in histone acetylation, which can modulate gene expression and induce cell differentiation.
Biochemical and Physiological Effects
DASA-58 has been shown to exhibit potent inhibitory activity against several enzymes, including N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. Inhibition of these enzymes can lead to several biochemical and physiological effects, including induction of apoptosis, modulation of gene expression, and enhancement of protein clearance. DASA-58 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
DASA-58 has several advantages for lab experiments, including its high potency and selectivity against N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide and HDAC. It is also relatively easy to synthesize and purify, making it an ideal candidate for drug development. However, DASA-58 has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 derivatives with improved solubility and selectivity. Another direction is the investigation of the synergistic effects of DASA-58 with other anticancer or neuroprotective agents. The development of DASA-58-based drug delivery systems is also a promising direction for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DASA-58 involves the reaction of 4-aminobenzenesulfonamide with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 219-221°C.
Applications De Recherche Scientifique
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to exhibit potent inhibitory activity against N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide IX and XII, which are overexpressed in several types of cancer, including breast, lung, and renal cancer. Inhibition of these enzymes has been shown to reduce the growth and metastasis of cancer cells.
DASA-58 has also been shown to exhibit neuroprotective effects by inhibiting HDAC6, which plays a critical role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of HDAC6 has been shown to enhance the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4S/c1-6(15)14-19(17,18)8-4-2-7(3-5-8)13-10(16)9(11)12/h2-5,9H,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDQWXQELKELME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

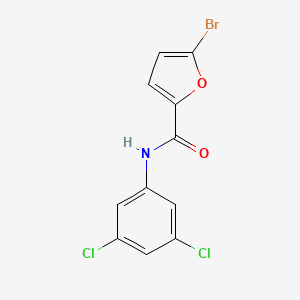
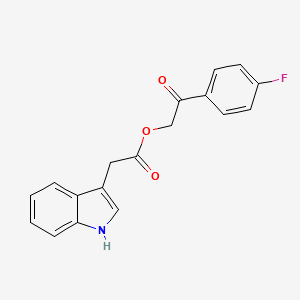
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
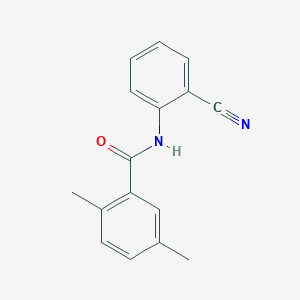
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
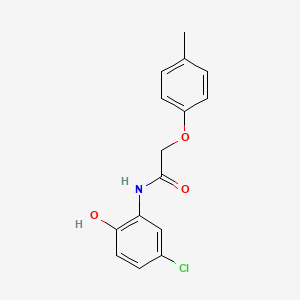
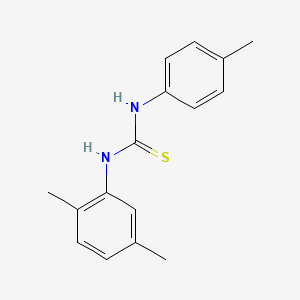
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
